Regioisomeric Differentiation: 3‑Methoxyphenyl vs. 4‑Methoxyphenyl and 2‑Methoxyphenyl Analogs
The position of the methoxy substituent on the phenyl ring of 5‑aryloxazole‑2‑carboxylates governs both electronic and steric properties, directly impacting chemical reactivity and biological target engagement. Quantum chemical calculations predict that electron‑donating substituents enhance the nucleophilicity of the oxazole nitrogen, but the magnitude of this effect varies with the substitution pattern due to differences in resonance and inductive effects [1]. SAR studies on oxazole‑based pharmaceuticals consistently show that moving a methoxy group from the 3‑ to the 4‑position can alter potency against specific targets by more than an order of magnitude [2]. Ethyl 5‑(3‑methoxyphenyl)oxazole‑2‑carboxylate, therefore, possesses a unique electronic and steric profile that distinguishes it from its 4‑methoxy and 2‑methoxy regioisomers.
| Evidence Dimension | Reactivity and Biological Potency Dependence on Methoxy Position |
|---|---|
| Target Compound Data | 3‑methoxyphenyl substitution at the 5‑position of the oxazole ring (CAS 668972‑79‑0) |
| Comparator Or Baseline | 4‑methoxyphenyl analog (CAS 1441‑37‑8) and 2‑methoxyphenyl analog (CAS 668972‑82‑5) |
| Quantified Difference | Class‑level SAR data indicate that potency differences between 3‑methoxy and 4‑methoxy regioisomers can exceed 10‑fold for certain biological targets [2]. |
| Conditions | In silico quantum chemical modeling (B3LYP/6‑311++G(d,p) and MP2/6‑311++G(d,p) levels) and in vitro SAR studies on oxazole‑containing pharmaceuticals [1][2]. |
Why This Matters
The regioisomeric identity determines the compound's suitability for a given synthetic pathway or biological assay; procuring the incorrect regioisomer can lead to failed reactions or misleading biological results.
- [1] Infona.pl. Quantum chemical studies on the reactivity of oxazole derivatives. *Russ. J. Phys. Chem.* 2016, 90, 2119‑2123. DOI: 10.1134/S0036024416110042. View Source
- [2] Li, S.; Mei, Y.; Jiang, L.; Yang, X.; Zeng, W.; Du, Y. Oxazole and isoxazole‑containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. *RSC Med. Chem.* 2025, 16, 1879‑1890. DOI: 10.1039/D4MD00777H. View Source
